molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1314669
CAS No.: 35357-56-3
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings . Another method follows the Hemetsberger–Knittel protocol, which includes nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and thermolysis promoting intramolecular cyclocondensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Properties

IUPAC Name

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJGLCVEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470926
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35357-56-3
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
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ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
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Reactant of Route 6
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

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